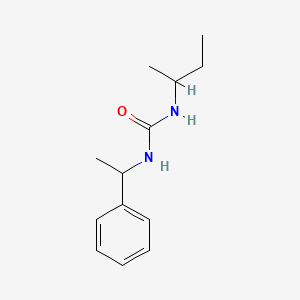

N-(sec-butyl)-N'-(1-phenylethyl)urea

Description

The exact mass of the compound this compound is 220.157563266 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butan-2-yl-3-(1-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-10(2)14-13(16)15-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVHLHIGUVSVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(sec-butyl)-N'-(1-phenylethyl)urea, and how can reactive intermediates be stabilized?

- Answer : The compound can be synthesized via urea-forming reactions between isocyanates and amines. For example, (R)-(+)-1-phenylethyl isocyanate can react with sec-butylamine under nitrogen at room temperature, followed by purification via flash column chromatography . Reactive intermediates like chloroethyl groups (in analogous compounds) require inert atmospheres and controlled temperatures to prevent side reactions . Stabilization may involve using dry solvents and avoiding moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be analyzed?

- Answer :

- ¹H NMR : Look for urea NH protons in the δ 6.5–8.0 ppm range and aromatic protons from the phenyl group (δ 7.2–7.5 ppm). For chiral analogs, splitting patterns confirm stereochemistry .

- HRMS : Confirm molecular weight with precision (±0.001 Da) to distinguish from impurities .

- FT-IR : Urea carbonyl (C=O) stretches appear near 1640–1680 cm⁻¹, and NH stretches near 3300–3450 cm⁻¹ .

Q. How do substituents (e.g., sec-butyl, phenylethyl) influence the compound’s solubility and reactivity?

- Answer : The sec-butyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane penetration. The phenylethyl moiety introduces π-π stacking potential, affecting crystallinity and interactions with aromatic biological targets. Comparative studies of similar ureas show that alkyl/aryl substituents modulate hydrogen bonding and steric hindrance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?

- Answer :

- Temperature : Maintain ≤25°C to minimize decomposition of sensitive intermediates .

- Purification : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate urea derivatives from unreacted amines/isocyanates .

- Catalysis : Explore oxovanadium(V) catalysts for urea formation under ambient CO₂ pressure, which enhances atom economy .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

- Answer :

- Assay Validation : Ensure consistent cell lines/pH conditions, as urea derivatives may exhibit pH-dependent solubility .

- Impurity Analysis : Characterize byproducts (e.g., hydrolyzed amines) via LC-MS to confirm purity .

- Structural Confirmation : Re-analyze NMR/HRMS to rule out stereoisomer contamination, which can drastically alter bioactivity .

Q. What mechanisms underlie the potential anticancer activity of this compound analogs?

- Answer : Analogous N-(2-chloroethyl)-N'-aryl ureas inhibit microtubule polymerization by mimicking combretastatin A-4, disrupting cancer cell division. The urea pharmacophore may also target kinase ATP-binding pockets . In vitro assays (e.g., tubulin polymerization inhibition) are recommended to validate mechanisms .

Q. Can this compound serve as a ligand in catalytic systems or protein interaction studies?

- Answer : The urea group’s hydrogen-bonding capacity makes it suitable for:

- Catalysis : As a ligand in oxovanadium(V)-catalyzed CO₂ amination, where urea stabilizes transition states .

- Protein Binding : Modify the phenylethyl group to probe hydrophobic pockets in enzymes (e.g., kinases) via structure-activity relationship (SAR) studies .

Q. What computational strategies predict the impact of substituent modifications on binding affinity?

- Answer :

- Docking Simulations : Use software like AutoDock to model interactions with target proteins (e.g., tubulin).

- QSAR Models : Corporate substituent parameters (Hammett σ, LogP) to predict bioactivity trends. For example, electron-withdrawing groups on the phenyl ring may enhance electrophilic reactivity .

Methodological Notes

- Safety : Handle reactive intermediates (e.g., isocyanates) in fume hoods with PPE .

- Data Reproducibility : Document solvent grades, temperature fluctuations (±1°C), and stirring rates to ensure replicability .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical hazard assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.